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Compound of Interest

Compound Name: 2-Iodohexane

Cat. No.: B100192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of (R)-2-Iodohexane and

(S)-2-Iodohexane, crucial chiral building blocks in pharmaceutical and organic chemistry. The

primary and most effective method for obtaining these enantiomerically pure compounds

involves the nucleophilic substitution of the corresponding chiral 2-hexanols. This guide

provides a comprehensive overview of the synthetic pathways, detailed experimental protocols,

and relevant quantitative data.

Introduction
Chiral iodoalkanes, such as (R)- and (S)-2-Iodohexane, are valuable intermediates in

asymmetric synthesis. Their stereochemistry plays a pivotal role in the biological activity of

many pharmaceutical compounds. The synthesis of these molecules with high enantiomeric

purity is therefore of significant interest. The most common and reliable method to achieve this

is through the stereoinvertive conversion of readily available chiral secondary alcohols, namely

(R)- and (S)-2-hexanol. This conversion typically proceeds via an S(_N)2 mechanism, which

ensures the inversion of the stereocenter.

Synthetic Pathways
The primary route for the synthesis of (R)- and (S)-2-Iodohexane involves the conversion of

the corresponding enantiomers of 2-hexanol. This can be achieved through several methods,
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with the Appel reaction and methods involving the activation of the hydroxyl group followed by

nucleophilic substitution with iodide being the most prominent.

Synthesis via the Appel Reaction
The Appel reaction provides a direct method for the conversion of alcohols to alkyl iodides with

inversion of stereochemistry. This reaction utilizes triphenylphosphine (PPh(_3)) and iodine

(I(_2)) to generate the iodinating agent in situ.

Synthesis of (S)-2-Iodohexane

Synthesis of (R)-2-Iodohexane

(R)-2-Hexanol (S)-2-Iodohexane

PPh3, I2, Imidazole
(SN2 Inversion)

(S)-2-Hexanol (R)-2-Iodohexane

PPh3, I2, Imidazole
(SN2 Inversion)

Click to download full resolution via product page

Caption: Stereoinvertive synthesis of (R)- and (S)-2-Iodohexane via the Appel reaction.

Synthesis via Sulfonate Ester Intermediate
An alternative, two-step method involves the conversion of the chiral alcohol to a sulfonate

ester (e.g., tosylate or mesylate), which is an excellent leaving group. Subsequent reaction with

an iodide salt, such as sodium iodide (NaI), in a polar aprotic solvent like acetone proceeds via

an S(_N)2 mechanism to yield the desired alkyl iodide with inversion of configuration.[1] This is

a classic example of the Finkelstein reaction.[2]
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Synthesis of (S)-2-Iodohexane

Synthesis of (R)-2-Iodohexane

(R)-2-Hexanol (R)-2-Hexyl TosylateTsCl, Pyridine (S)-2-Iodohexane

NaI, Acetone
(SN2 Inversion)

(S)-2-Hexanol (S)-2-Hexyl TosylateTsCl, Pyridine (R)-2-Iodohexane

NaI, Acetone
(SN2 Inversion)

Click to download full resolution via product page

Caption: Two-step synthesis of (R)- and (S)-2-Iodohexane via a sulfonate ester intermediate.

Experimental Protocols
The following are detailed experimental protocols for the synthesis of (S)-2-Iodohexane from

(R)-2-Hexanol. The synthesis of (R)-2-Iodohexane from (S)-2-Hexanol follows the same

procedure.

Method 1: Appel Reaction
Materials:

(R)-2-Hexanol

Triphenylphosphine (PPh(_3))

Iodine (I(_2))

Imidazole

Dichloromethane (DCM), anhydrous

Hexane
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Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution

Brine

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

To a solution of triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in anhydrous

dichloromethane at 0 °C under an inert atmosphere, add iodine (1.2 eq) portion-wise.

Stir the resulting mixture at 0 °C for 30 minutes.

Add a solution of (R)-2-Hexanol (1.0 eq) in anhydrous dichloromethane dropwise to the

reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the addition of saturated aqueous sodium

thiosulfate solution to remove excess iodine.

Separate the organic layer and wash sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using hexane as the eluent

to afford (S)-2-Iodohexane.

Method 2: Via Tosylate Intermediate
Step 1: Synthesis of (R)-2-Hexyl Tosylate

Materials:

(R)-2-Hexanol
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p-Toluenesulfonyl chloride (TsCl)

Pyridine, anhydrous

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

Brine

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

Dissolve (R)-2-Hexanol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

Stir the reaction mixture at 0 °C for 4-6 hours.

Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield (R)-2-Hexyl Tosylate.

Step 2: Synthesis of (S)-2-Iodohexane

Materials:

(R)-2-Hexyl Tosylate

Sodium iodide (NaI)

Acetone, anhydrous
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Diethyl ether

Water

Procedure:

Dissolve (R)-2-Hexyl Tosylate (1.0 eq) in anhydrous acetone.

Add sodium iodide (3.0 eq) and heat the mixture to reflux for 12-24 hours.

Monitor the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and remove the acetone

under reduced pressure.

Partition the residue between diethyl ether and water.

Separate the organic layer and wash with saturated aqueous sodium thiosulfate solution and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by distillation or column chromatography on silica gel to obtain

(S)-2-Iodohexane.

Data Presentation
The following tables summarize the expected quantitative data for the synthesis of chiral 2-
Iodohexane based on typical yields for these types of reactions.[3][4]

Table 1: Reaction Yields and Enantiomeric Excess
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Synthesis
Method

Starting
Material

Product
Typical Yield
(%)

Typical
Enantiomeric
Excess (ee, %)

Appel Reaction (R)-2-Hexanol
(S)-2-

Iodohexane
49-68 92-98

Appel Reaction (S)-2-Hexanol
(R)-2-

Iodohexane
49-68 92-98

Via Tosylate (R)-2-Hexanol
(S)-2-

Iodohexane

60-80 (over 2

steps)
>98

Via Tosylate (S)-2-Hexanol
(R)-2-

Iodohexane

60-80 (over 2

steps)
>98

Table 2: Physical and Spectroscopic Data for 2-Iodohexane

Property Value

Molecular Formula C(6)H({13})I

Molecular Weight 212.07 g/mol

Boiling Point 171.5 °C at 760 mmHg[5]

Density

1.444 g/cm

33

[5]

Refractive Index 1.4878[5]

Note: Specific rotation values for the enantiomers would need to be determined experimentally.

Logical Workflow for Synthesis and Purification
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(Rotary Evaporation)

Purification
(Column Chromatography or Distillation)
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Caption: General experimental workflow for the synthesis and purification of chiral 2-
Iodohexane.

Conclusion
The synthesis of enantiomerically pure (R)- and (S)-2-Iodohexane is readily achievable

through stereoinvertive S(_N)2 reactions starting from the corresponding chiral 2-hexanols.

Both the Appel reaction and the two-step procedure via a sulfonate ester intermediate are

effective methods, capable of providing the desired products in good yields and with high

enantiomeric excess. The choice of method may depend on the specific laboratory conditions

and the desired scale of the reaction. The protocols and data presented in this guide provide a

solid foundation for researchers and professionals in the field of drug development and organic

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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